N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Description
This compound features a benzoxadiazole core linked via an acetamide group to a 1,3-thiazolidin-4-one ring substituted at the 5-position with a (Z)-2-fluorobenzylidene moiety. The Z-configuration at the double bond is critical for maintaining structural integrity and biological activity. Its synthesis likely follows established protocols for analogous thiazolidinone derivatives, involving condensation of 2-fluorobenzaldehyde with a thiazolidinone precursor under acidic or basic conditions, followed by coupling to the benzoxadiazole-4-amine via an acetamide bridge .
Properties
Molecular Formula |
C18H11FN4O4S |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C18H11FN4O4S/c19-11-5-2-1-4-10(11)8-14-17(25)23(18(26)28-14)9-15(24)20-12-6-3-7-13-16(12)22-27-21-13/h1-8H,9H2,(H,20,24)/b14-8- |
InChI Key |
KYGSQEQVZWZQAA-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC4=NON=C43)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC4=NON=C43)F |
Origin of Product |
United States |
Biological Activity
N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that has attracted significant attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by a benzoxadiazole ring , a thiazolidinone moiety , and a fluorobenzylidene group . Its molecular formula is , with a molecular weight of approximately 414.4 g/mol . The structural complexity contributes to its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines.
Case Study: Anticancer Activity Assay
A study employed the Sulforhodamine B (SRB) assay to evaluate the cytotoxic effects of this compound on lung cancer cell lines. The results indicated significant inhibition of cell proliferation at concentrations as low as 10 µM. The compound exhibited a dose-dependent response, suggesting its potential as an effective anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 10 | Induction of apoptosis |
| H1299 (Lung Cancer) | 15 | Cell cycle arrest |
| MDA-MB-231 (Breast Cancer) | 12 | Inhibition of FOXM1 signaling |
Antimicrobial Activity
The compound's antimicrobial properties were assessed against several bacterial strains. Results indicated moderate activity against Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Bacillus subtilis | 30 µg/mL |
The biological activity of this compound is attributed to multiple mechanisms:
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins.
- Cell Cycle Arrest : It disrupts the cell cycle progression by inhibiting cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1/S phase.
- Inhibition of Key Oncogenic Pathways : The compound has been shown to inhibit the transcription factor FOXM1, which plays a crucial role in cancer cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Thiazolidinone Derivatives
Key structural variations in similar compounds include:
- 2-Thioxo vs. 2,4-Dioxo Groups : Replacement of the 2-thioxo group (as in ) with a 2,4-dioxo moiety (as in the target compound) alters electron distribution and hydrogen-bonding capacity, which may affect receptor affinity or metabolic stability .
- Benzylidene Substituents : The 2-fluoro group on the benzylidene ring contrasts with other substituents (e.g., 4-chloro in -methoxy in ). Fluorine’s electronegativity and small size enhance lipophilicity and bioavailability compared to bulkier groups .
Acetamide-Linked Heterocycles
The benzoxadiazole group in the target compound differs from other heterocycles in analogs:
- Benzothiazole (): These derivatives exhibit antidiabetic or antiproliferative activities, suggesting the heterocycle’s role in target specificity.
- Thiadiazole (): Thiadiazole-containing analogs demonstrate antimicrobial and antiproliferative effects, highlighting the importance of sulfur-containing heterocycles in bioactivity .
Pharmacological Activities
- Anticancer Activity: Compounds with chlorobenzylidene-thiazolidinone cores () show antiproliferative effects, implying that the fluorinated analog may exhibit similar or enhanced activity due to improved pharmacokinetics .
- Antimicrobial/Analgesic Effects : Thiazole-pyrazole hybrids () demonstrate moderate to high antimicrobial and analgesic activities, suggesting that structural parallels in the acetamide linkage could confer related properties .
Data Tables
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Table 2: Impact of Substituents on Bioactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
